Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoropyridines, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Fluoropyridines, which share a similar structure, are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of compounds for various biological applications .
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially affect these properties, as fluorine is known to have a significant impact on the pharmacokinetics of many drugs .
Result of Action
Fluoropyridines have been used in the synthesis of compounds with various biological activities .
Action Environment
The presence of a fluorine atom in the molecule could potentially affect its stability and reactivity .
Properties
IUPAC Name |
ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJSPRZIGORMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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